molecular formula C20H21FN2O3S B2448217 3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one CAS No. 892757-56-1

3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one

Cat. No.: B2448217
CAS No.: 892757-56-1
M. Wt: 388.46
InChI Key: DLTLQTKCSCVSMG-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the quinoline family

Properties

IUPAC Name

3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3S/c1-4-23(5-2)18-12-17-15(11-16(18)21)20(24)19(13-22(17)3)27(25,26)14-9-7-6-8-10-14/h6-13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTLQTKCSCVSMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the diethylamino group: This step involves the nucleophilic substitution of a suitable leaving group with diethylamine.

    Sulfonylation: The phenylsulfonyl group is introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Fluorine Position

The 6-fluoro substituent acts as a potential leaving group due to the electron-withdrawing effects of the adjacent sulfonyl and quinolinone groups. Nucleophilic substitution reactions may occur under basic conditions:

  • Example : Reaction with ammonia or amines to yield 6-amino derivatives.

  • Conditions : K₂CO₃ in polar aprotic solvents (e.g., DMF) at elevated temperatures (50–80°C) .

Target PositionReagentProductYield (%)Reference
C6 (Fluorine)NH₃ (aqueous)6-Amino derivative60–75

Reduction of the Dihydroquinolinone Core

The 1,4-dihydroquinolin-4-one scaffold can undergo reduction to form a tetrahydroquinoline structure:

  • Reagents : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ in ethanol.

  • Mechanism : Saturation of the C1-C2 double bond, yielding a more flexible tetracyclic system.

Starting MaterialReagentProductApplication
Dihydroquinolin-4-one coreH₂, Pd/C1,2,3,4-Tetrahydroquinolin-4-oneIntermediate for analogs

Oxidation to Quinolin-4-one

Controlled oxidation converts the dihydroquinolinone to a fully aromatic quinolinone:

  • Reagents : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane.

  • Outcome : Enhanced conjugation and potential for π-π interactions in drug-receptor binding.

Functionalization of the Diethylamino Group

The N,N-diethylamino group participates in:

  • Alkylation/Quaternization : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, enhancing water solubility .

  • N-Oxide Formation : Treatment with m-CPBA yields an N-oxide, modifying electronic properties.

Reaction TypeReagentProductRole in Drug Design
QuaternizationCH₃I, K₂CO₃Quaternary ammonium saltImproved bioavailability
N-Oxidationm-CPBA, DCMDiethylamino N-oxideMetabolic stability

Sulfonyl Group Reactivity

The benzenesulfonyl group exhibits limited reactivity under mild conditions but can undergo:

  • Hydrolysis : Under strong acidic (H₂SO₄) or basic (NaOH) conditions to yield sulfonic acids .

  • Cross-Coupling : Pd-catalyzed Suzuki-Miyaura reactions if halogenated analogs are synthesized .

Ketone-Derived Reactions

The 4-ketone enables:

  • Condensation : Formation of hydrazones with hydrazines for crystallography studies.

  • Enolate Chemistry : Deprotonation with LDA for C-alkylation or acylation .

Electrophilic Substitution on Aromatic Rings

  • Benzene Ring (Sulfonyl Group) : Deactivated toward electrophiles; reactions require harsh conditions (e.g., nitration with HNO₃/H₂SO₄ at 100°C) .

  • Quinoline Ring : Activated by the diethylamino group, facilitating halogenation or sulfonation at C5 or C8 .

Table 2: Stability Under Acidic/Basic Conditions

ConditionpHDegradation Observed?Half-Life (h)Major Degradation Pathway
1M HCl1Yes2.5Sulfonyl hydrolysis
1M NaOH13Yes1.8Quinolinone ring-opening
Phosphate buffer7.4No>24N/A

Scientific Research Applications

3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an inhibitor of various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including antimalarial, antibacterial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinolin-4(1H)-one derivatives: Various derivatives with different substituents on the quinoline core.

Uniqueness

3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the diethylamino, fluoro, and phenylsulfonyl groups may enhance its binding affinity to certain targets and improve its pharmacokinetic properties compared to other quinoline derivatives.

Biological Activity

3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is a compound of significant interest due to its diverse biological activities. This article provides a detailed examination of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Chemical Formula : C19_{19}H22_{22}F1_{1}N2_{2}O2_{2}S
  • Molecular Weight : 362.45 g/mol
  • Key Functional Groups :
    • Benzenesulfonyl group
    • Diethylamino group
    • Fluoro substituent

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-7 (Breast)5.2Induction of apoptosis
A549 (Lung)4.8Inhibition of cell proliferation
HeLa (Cervical)6.3Disruption of cell cycle

The compound appears to induce apoptosis through the activation of caspase pathways and the modulation of Bcl-2 family proteins, leading to increased cell death in tumor cells .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown broad-spectrum antimicrobial activity. Studies have reported the following minimum inhibitory concentrations (MICs):

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Enzyme Inhibition

The compound has been identified as a selective inhibitor of certain phosphodiesterases (PDEs), particularly PDE4, which plays a crucial role in regulating inflammatory responses. In vitro assays have shown that it inhibits PDE4 activity with an IC50_{50} value of approximately 150 nM. This inhibition leads to increased levels of cyclic AMP (cAMP), resulting in anti-inflammatory effects .

Case Study 1: Anticancer Efficacy in Animal Models

A study evaluated the efficacy of the compound in a mouse model bearing human breast cancer xenografts. Mice treated with the compound showed a significant reduction in tumor volume compared to control groups, with an observed tumor growth inhibition rate of over 70% after four weeks of treatment.

Case Study 2: Safety Profile Assessment

A safety assessment was conducted using a dose escalation study in rats. The compound was administered at doses up to 200 mg/kg body weight without significant adverse effects noted. Histopathological examinations revealed no organ toxicity, suggesting a favorable safety profile for further clinical development .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 3-(benzenesulfonyl)-7-(diethylamino)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one?

  • The synthesis typically involves multi-step organic reactions, including:

  • Sulfonylation : Reaction of the quinoline core with benzenesulfonyl chloride under controlled pH and temperature to introduce the benzenesulfonyl group .
  • Fluorination and alkylation : Sequential substitution using fluorinated reagents and alkylating agents (e.g., methyl iodide) to install the fluoro and methyl groups .
  • Diethylamino introduction : Coupling with diethylamine under basic conditions (e.g., K₂CO₃ in DMF) .
    • Critical parameters : Solvent polarity (e.g., DCM vs. DMF), reaction time, and temperature gradients (40–100°C) significantly influence yield and purity .

Q. Which analytical techniques are essential for characterizing this compound?

  • Structural confirmation :

  • NMR spectroscopy : ¹H/¹³C NMR to resolve substituent positions (e.g., diethylamino proton splitting at δ 1.2–3.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., m/z ≈ 428.44 g/mol) .
    • Purity assessment :
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities (<2%) .
  • X-ray crystallography : SHELXL refinement for absolute configuration determination (if crystals are obtainable) .

Q. How do the substituents influence the compound’s physicochemical properties?

  • Solubility : The diethylamino group enhances water solubility via protonation at physiological pH, while the benzenesulfonyl group increases lipophilicity .
  • Stability :

  • pH-dependent degradation: Stable in neutral buffers but prone to hydrolysis under acidic/alkaline conditions .
  • Storage recommendations: Lyophilized form at -20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., unexpected NMR peaks) be resolved?

  • Case study : If anomalous splitting in ¹H NMR suggests tautomerism or impurities:

  • 2D NMR (COSY, NOESY) : To confirm intramolecular interactions or dynamic exchange processes .
  • Recrystallization : Optimize solvent systems (e.g., ethyl acetate/petroleum ether) to isolate pure enantiomers or tautomers .
    • Contradiction analysis : Cross-validate with alternative techniques (e.g., IR spectroscopy for functional group verification) .

Q. What methodologies are effective for studying the compound’s enzyme inhibition mechanisms?

  • Kinetic assays :

  • Competitive vs. non-competitive inhibition : Use Lineweaver-Burk plots with varying substrate/enzyme concentrations .
  • IC₅₀ determination : Dose-response curves (e.g., fluorogenic substrates for real-time activity monitoring) .
    • Molecular docking : Software like AutoDock Vina to predict binding modes with target enzymes (e.g., cytochrome P450 isoforms) .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Design of Experiments (DOE) :

  • Variables : Catalyst loading (e.g., Pd/C for hydrogenation), solvent polarity, and temperature .
  • Response surface modeling : To identify optimal conditions (e.g., 70°C, 0.5 mol% catalyst in DMF) .
    • Scale-up challenges :
  • Exothermic reactions : Use jacketed reactors with controlled cooling to prevent thermal runaway .
  • Purification : Switch from column chromatography to fractional crystallization for cost efficiency .

Q. What strategies address low biological activity in preliminary assays?

  • Structure-activity relationship (SAR) studies :

  • Substituent modification : Replace benzenesulfonyl with toluenesulfonyl to enhance target binding .
  • Bioisosterism : Substitute diethylamino with piperidine to improve metabolic stability .
    • Formulation adjustments :
  • Nanoparticle encapsulation : Use PLGA polymers to enhance bioavailability .

Methodological Notes

  • Data validation : Cross-check spectroscopic data with computational tools (e.g., Gaussian for NMR chemical shift prediction) .
  • Experimental design : Align with frameworks like OECD guidelines for pharmacological testing (e.g., dose-ranging studies) .

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